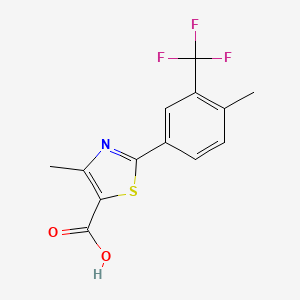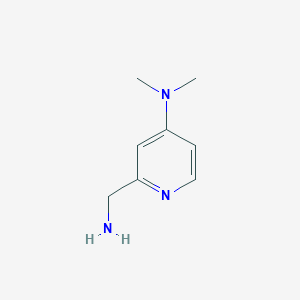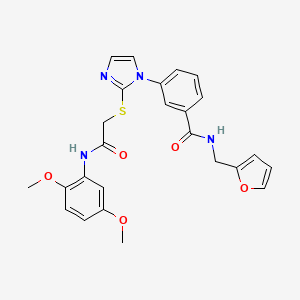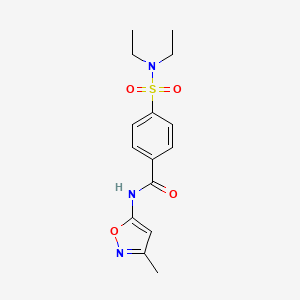![molecular formula C18H17N3O3S3 B2589266 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 887202-31-5](/img/structure/B2589266.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches: Research has demonstrated various synthetic methodologies for creating thiazole and benzamide derivatives. For instance, one study detailed the formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, showcasing the versatility of thiazole compounds in synthetic chemistry (Jenny & Heimgartner, 1989). This type of reaction highlights the potential for generating a variety of structurally complex and biologically relevant compounds.
- Structural Features for Biological Activity: Another study explored the structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for inhibiting human carbonic anhydrases, emphasizing the importance of specific substituents on biological activity (Distinto et al., 2019). This research suggests that minor alterations in the chemical structure can significantly impact the compound's efficacy, providing a pathway for developing targeted therapies.
Potential Biological and Pharmacological Applications
- Antimicrobial Activities: Compounds with thiazole and benzamide components have been synthesized and evaluated for antimicrobial properties. For example, the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole demonstrated promising antimicrobial activities, underscoring the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2009).
- Anti-inflammatory and Anticancer Potential: Some studies have focused on the anti-inflammatory and anticancer activities of thiazole and benzamide derivatives. The creation of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, for instance, indicated specific compounds' effectiveness in reducing inflammation without adversely affecting myocardial function (Lynch et al., 2006). Such findings highlight the therapeutic potential of these compounds in treating various inflammatory and cancer-related conditions.
properties
IUPAC Name |
2-methylsulfanyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c1-3-10-21-14-9-8-12(27(19,23)24)11-16(14)26-18(21)20-17(22)13-6-4-5-7-15(13)25-2/h3-9,11H,1,10H2,2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXUXQOOGXNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2589187.png)
![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)



![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)
![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)